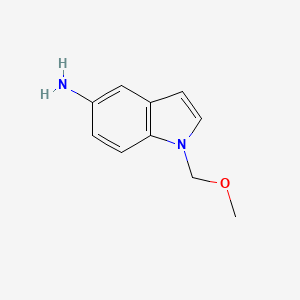
1-(Methoxymethyl)-1H-indol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Methoxymethyl)-1H-indol-5-amine is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities The structure of this compound consists of an indole core with a methoxymethyl group attached to the nitrogen atom and an amine group at the 5-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methoxymethyl)-1H-indol-5-amine can be achieved through several synthetic routes. One common method involves the protection of the indole nitrogen with a methoxymethyl group, followed by the introduction of an amine group at the 5-position. The general steps are as follows:
Protection of Indole Nitrogen: The indole nitrogen is protected by reacting it with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. This forms the methoxymethyl-protected indole.
Nitration: The protected indole is then subjected to nitration using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. This introduces a nitro group at the 5-position.
Reduction: The nitro group is reduced to an amine group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas or using a chemical reducing agent like tin(II) chloride in hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions may be optimized for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
1-(Methoxymethyl)-1H-indol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the compound, such as the corresponding alcohols or amines.
Substitution: Substituted indole derivatives with various functional groups replacing the methoxymethyl group.
科学研究应用
1-(Methoxymethyl)-1H-indol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Materials Science: It can be used as a building block for the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound can be used as a probe to study biological processes involving indole derivatives, such as enzyme interactions and metabolic pathways.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and natural products.
作用机制
The mechanism of action of 1-(Methoxymethyl)-1H-indol-5-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The methoxymethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The amine group at the 5-position may form hydrogen bonds or electrostatic interactions with biological targets, influencing the compound’s activity.
相似化合物的比较
Similar Compounds
1-(Methoxymethyl)-1H-indole: Lacks the amine group at the 5-position.
1-(Hydroxymethyl)-1H-indol-5-amine: Has a hydroxymethyl group instead of a methoxymethyl group.
1-(Methoxymethyl)-1H-pyrrole-5-amine: Contains a pyrrole ring instead of an indole ring.
Uniqueness
1-(Methoxymethyl)-1H-indol-5-amine is unique due to the presence of both the methoxymethyl group and the amine group at specific positions on the indole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C10H12N2O |
|---|---|
分子量 |
176.21 g/mol |
IUPAC 名称 |
1-(methoxymethyl)indol-5-amine |
InChI |
InChI=1S/C10H12N2O/c1-13-7-12-5-4-8-6-9(11)2-3-10(8)12/h2-6H,7,11H2,1H3 |
InChI 键 |
ZALZFNRQSOEKKC-UHFFFAOYSA-N |
规范 SMILES |
COCN1C=CC2=C1C=CC(=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-chloro-7-methyl-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.4]heptane-2-carboxylate](/img/structure/B13176969.png)
methanol](/img/structure/B13176972.png)
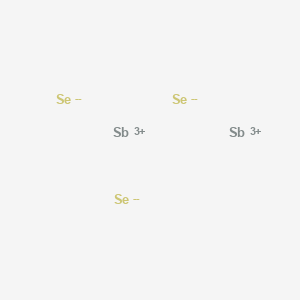

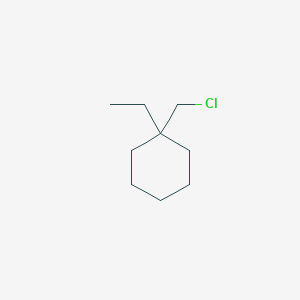
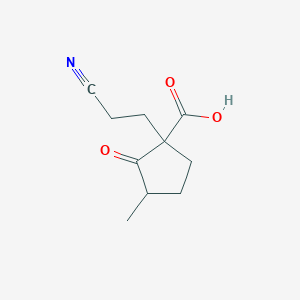

![N-[(Azetidin-2-yl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B13177014.png)

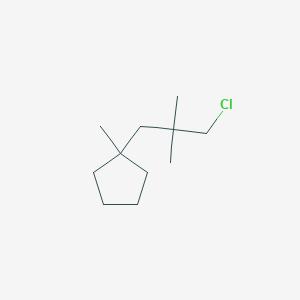

![(S)-4-([1,1'-Biphenyl]-4-yl)-3-((tert-butoxycarbonyl)amino)butanoicacid](/img/structure/B13177042.png)

![{[1-(Bromomethyl)cyclopropyl]methyl}cyclohexane](/img/structure/B13177066.png)
